2-(2-acetylphenoxy)acetic Acid

Description

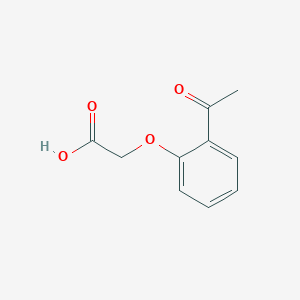

Structure

3D Structure

Properties

IUPAC Name |

2-(2-acetylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZDTCFUDGMSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384405 | |

| Record name | 2-(2-acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-62-2 | |

| Record name | 2-(2-Acetylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-acetylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1878-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(2-acetylphenoxy)acetic acid. Due to the limited availability of published experimental data for this specific compound, this guide also draws upon established methodologies for structurally related phenoxyacetic acid derivatives to propose experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is a carboxylic acid derivative of phenoxyacetic acid. The molecule consists of a phenyl ring substituted with an acetyl group at the ortho position, with an acetic acid moiety linked through an ether bond.

Chemical Structure:

Physicochemical Properties:

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1878-62-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP (octanol/water) | 1.25 | [2] |

| SMILES | CC(=O)c1ccccc1OCC(O)=O | [2] |

| InChIKey | GQZDTCFUDGMSOS-UHFFFAOYSA-N | [2] |

Synthesis

Proposed Synthetic Pathway

The synthesis involves a two-step process:

-

Esterification: Reaction of 2'-hydroxyacetophenone with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base to form the corresponding ester intermediate.

-

Hydrolysis: Saponification of the ester intermediate using a strong base, followed by acidification to yield the final carboxylic acid product.

A schematic of this proposed synthesis is provided below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(2-acetylphenoxy)acetate

-

To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

-

To this stirred suspension, add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the ethyl 2-(2-acetylphenoxy)acetate (1 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

-

The precipitated solid, this compound, is then collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton) - ~6.8-7.8 ppm: Multiplets, 4H (aromatic protons) - ~4.7 ppm: Singlet, 2H (O-CH₂-COOH protons) - ~2.6 ppm: Singlet, 3H (acetyl -CH₃ protons) |

| ¹³C NMR | - ~200 ppm: Carbonyl carbon of the acetyl group - ~170 ppm: Carbonyl carbon of the carboxylic acid - ~155 ppm: Aromatic carbon attached to the ether oxygen - ~120-135 ppm: Aromatic carbons - ~65 ppm: Methylene carbon (O-CH₂-COOH) - ~29 ppm: Methyl carbon of the acetyl group |

| IR (Infrared) | - ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid) - ~1700-1730 cm⁻¹: C=O stretch (carboxylic acid) - ~1680 cm⁻¹: C=O stretch (acetyl ketone) - ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring) - ~1200-1250 cm⁻¹: Asymmetric C-O-C stretch (ether) - ~1050-1100 cm⁻¹: Symmetric C-O-C stretch (ether) |

| Mass Spectrometry | - [M-H]⁻: m/z 193.04 (ESI negative mode) - [M+H]⁺: m/z 195.06 (ESI positive mode) |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the mechanism of action of this compound. However, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and herbicidal properties.[4] For instance, some derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[3][5]

Should this compound demonstrate biological activity, a general workflow for investigating its mechanism of action is proposed below.

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with a well-defined chemical structure for which detailed experimental and biological data are currently lacking in the public domain. This technical guide has provided a summary of its known properties and a proposed, robust methodology for its synthesis and characterization based on established chemical principles for related molecules. The potential for biological activity within the broader class of phenoxyacetic acids suggests that this compound may be a candidate for future investigation in drug discovery and development. Further experimental work is required to fully elucidate its physicochemical properties, biological activity, and potential mechanisms of action.

References

An In-Depth Technical Guide to 2-(2-acetylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-acetylphenoxy)acetic acid is a multifaceted organic compound with significant potential in therapeutic applications. As a derivative of phenoxyacetic acid, it is structurally positioned to exhibit a range of biological activities, including anti-inflammatory and antibacterial effects. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential mechanisms of action. While specific quantitative data for this compound is limited, this document compiles relevant data from structurally analogous compounds to provide a predictive framework for its biological profile.

Chemical and Physical Properties

This compound, also known as (2-acetylphenoxy)acetic acid, is a solid, white to off-white crystalline powder. Its chemical structure combines a phenoxyacetic acid moiety with an acetyl group at the ortho position of the phenyl ring.

| Property | Value | Reference |

| CAS Number | 1878-62-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Melting Point | 119-120 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [1] |

Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 2'-hydroxyacetophenone reacts with an α-haloacetic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of phenoxyacetic acid derivatives.

Materials:

-

2'-Hydroxyacetophenone

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Litmus paper

-

Standard laboratory glassware (test tubes, beakers, separatory funnel, Büchner funnel)

-

Hot water bath

-

Stirring apparatus

Procedure:

-

Formation of the Phenoxide: In a suitable reaction vessel, dissolve 2'-hydroxyacetophenone in an aqueous solution of sodium hydroxide. The hydroxide ion deprotonates the phenolic hydroxyl group to form the sodium salt of 2'-hydroxyacetophenone (the phenoxide).

-

Nucleophilic Substitution: To the phenoxide solution, add chloroacetic acid. Heat the mixture in a hot water bath (approximately 90-100°C) with stirring for 30-40 minutes. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the ether linkage.

-

Workup and Purification:

-

Cool the reaction mixture and dilute it with water.

-

Acidify the solution with hydrochloric acid until it tests acidic with litmus paper. This will protonate the carboxylate to form the carboxylic acid, which may precipitate out of the solution.

-

Extract the product into diethyl ether using a separatory funnel.

-

Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted phenol. The carboxylic acid will deprotonate and move into the aqueous bicarbonate layer.

-

Carefully re-acidify the bicarbonate layer with hydrochloric acid to precipitate the purified this compound.

-

Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the final purified product.

-

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are not extensively available, its structural components suggest potential anti-inflammatory and antibacterial activities.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Specifically, selective inhibition of COX-2 is a key target for modern anti-inflammatory drugs due to its role in the inflammatory cascade, while avoiding the gastrointestinal side effects associated with COX-1 inhibition.

Proposed Mechanism: COX-2 Inhibition

It is hypothesized that this compound may act as a selective COX-2 inhibitor. The acetic acid moiety can interact with the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX enzymes is a colorimetric or fluorometric assay.

Materials:

-

COX-2 inhibitor screening kit (commercially available)

-

This compound (test compound)

-

Celecoxib (positive control for COX-2 inhibition)

-

Indomethacin (non-selective COX inhibitor control)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and control inhibitors.

-

In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.

-

Add the test compound or control inhibitors to the appropriate wells.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation (Hypothetical based on related compounds):

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Celecoxib (Reference) | ~15 | ~0.05 | ~300 |

| Ibuprofen (Reference) | ~13 | ~35 | ~0.37 |

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by this compound.

Antibacterial Activity

The acetic acid moiety of the compound suggests potential antibacterial properties. Acetic acid is known to be effective against a broad spectrum of bacteria.

Proposed Mechanism: Disruption of Bacterial Cell Homeostasis

The undissociated form of acetic acid can penetrate the bacterial cell membrane. Once inside the cytoplasm, where the pH is higher, the acid dissociates, releasing protons and lowering the internal pH. This disruption of the internal pH can inhibit essential metabolic processes and ultimately lead to bacterial cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

This compound (test compound)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

In a 96-well plate, prepare serial dilutions of the test compound in MHB.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.

Data Presentation (Hypothetical based on related compounds):

| Bacterial Strain | MIC of this compound (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

Potential Interaction with Acetate-Sensing Pathways

The acetic acid portion of the molecule may also interact with specific cellular signaling pathways that respond to acetate.

1. Free Fatty Acid Receptor 2 (FFAR2)

FFAR2 (also known as GPR43) is a G protein-coupled receptor that is activated by short-chain fatty acids, including acetate. Activation of FFAR2 can modulate various physiological processes, including inflammation and metabolism. It is plausible that this compound could act as an agonist at this receptor.

Signaling Pathway: FFAR2 Activation

References

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic acid: Synthesis, Properties, and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-acetylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis via the Williamson ether synthesis, its physicochemical properties, and the known biological activities of structurally related compounds. This guide also explores its potential mechanism of action as a selective cyclooxygenase-2 (COX-2) inhibitor and provides detailed, representative experimental protocols for its synthesis and characterization.

Introduction

Phenoxyacetic acid and its derivatives represent a class of organic compounds with diverse and significant biological activities. They are key structural motifs in various pharmaceuticals, including anti-inflammatory agents, antibacterial compounds, and antifungals. The compound this compound, with the IUPAC name This compound and CAS number 1878-62-2 , is a member of this family. Its structure, featuring a carboxylic acid moiety and an acetyl group on the phenoxy ring, suggests potential for biological activity, particularly in the realm of anti-inflammatory drug discovery.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1878-62-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 119-120 °C | N/A |

Synthesis of this compound

The most common and effective method for synthesizing phenoxyacetic acids is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the case of this compound, the synthesis would proceed by reacting 2-hydroxyacetophenone with chloroacetic acid in the presence of a strong base.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure adapted from the synthesis of similar phenoxyacetic acid derivatives.[3]

Materials:

-

2-Hydroxyacetophenone

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle or water bath

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

pH indicator paper

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water. To this solution, add one molar equivalent of 2-hydroxyacetophenone. Stir the mixture until the 2-hydroxyacetophenone is completely dissolved, forming the sodium salt (sodium 2-acetylphenoxide). Gentle heating may be applied to facilitate dissolution.

-

Nucleophilic Substitution: To the phenoxide solution, add a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2, as indicated by pH paper. This will precipitate the crude this compound.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Spectral Characterization

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~6.8-7.8 ppm), -OCH₂- protons (singlet, ~4.6-4.8 ppm), -CH₃ protons of the acetyl group (singlet, ~2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbons of the carboxylic acid and acetyl group (~170-200 ppm), aromatic carbons (~110-160 ppm), and the -OCH₂- carbon (~65 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹), a C=O stretch from the acetyl group (~1670-1690 cm⁻¹), and C-O-C stretching vibrations (~1200-1250 cm⁻¹). |

Potential in Drug Development and Biological Activity

Phenoxyacetic acid derivatives have been investigated for a range of pharmacological activities, with anti-inflammatory properties being particularly prominent. Several studies have shown that certain derivatives of phenoxyacetic acid act as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5]

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The potential of this compound as a COX-2 inhibitor warrants further investigation. Its structural features are consistent with those of other known COX-2 inhibitors.

Prostaglandin Synthesis Pathway and Site of Action

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for COX-2 inhibitors.

Caption: Prostaglandin Synthesis Pathway and the potential site of action for this compound.

Conclusion

This compound is a compound of interest within the broader class of phenoxyacetic acid derivatives. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. Its structural similarity to known anti-inflammatory agents, particularly selective COX-2 inhibitors, suggests that it is a promising candidate for further investigation in drug discovery programs aimed at developing novel anti-inflammatory therapeutics. Future research should focus on the detailed synthesis, comprehensive spectral analysis, and in vitro and in vivo evaluation of the biological activity of this compound to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Acetylphenoxy)acetic Acid (CAS 1878-62-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Acetylphenoxy)acetic acid, registered under CAS number 1878-62-2, is a member of the phenoxyacetic acid class of organic compounds. Its structure, featuring a carboxylic acid moiety linked to an acetyl-substituted phenyl ring via an ether linkage, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, methods for its analytical characterization, and an exploration of its potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] It is soluble in common organic solvents such as ethanol and acetone, but has limited solubility in water.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1878-62-2 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 116-120 °C | [1] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [1] |

| SMILES | CC(=O)c1ccccc1OCC(=O)O | |

| InChI | InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-hydroxyacetophenone attacks an acetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Hydroxyacetophenone

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Ether Formation

-

To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

Step 2: Ester Hydrolysis

-

Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of the compound.[5][6][7]

Proposed HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

This method should provide a sharp peak for the product, and the purity can be calculated from the peak area.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxyacetic acid group, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will confirm the structure of the molecule.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the methylene carbon, and the methyl carbon.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 193.05.[10]

Caption: Analytical workflow for the characterization of this compound.

Potential Biological Activities and Screening Protocols

While there is limited specific research on the biological activities of this compound, the broader class of phenoxyacetic acid derivatives has been investigated for various therapeutic applications. The structural motifs present in this compound suggest potential as a modulator of enzymes such as lipases and cyclooxygenases.

Potential Lipase Inhibition

Some phenoxyacetic acid derivatives have been explored as lipase inhibitors, which are of interest in the context of anti-obesity drug development.[11][12] The mechanism of lipase inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of triglycerides.

In Vitro Lipase Inhibition Assay Protocol: [13][14]

-

Prepare a solution of porcine pancreatic lipase (PPL) in Tris-HCl buffer (pH 8.0).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

In a 96-well plate, add the lipase solution and the test compound dilutions. Include a positive control (e.g., Orlistat) and a negative control (solvent only).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB).

-

Measure the absorbance at 405 nm kinetically for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Anti-inflammatory Activity

Phenoxyacetic acid derivatives have also been investigated for their anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase (COX) enzymes.[15] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are pro-inflammatory mediators.

In Vitro COX Inhibition Assay Protocol: [1][16][17]

-

Prepare solutions of COX-1 and COX-2 enzymes in an appropriate buffer.

-

Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

In a 96-well plate, add the enzyme solution, a fluorescent probe, and the test compound dilutions. Include a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a negative control.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

Calculate the slope of the linear portion of the fluorescence curve to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Other Potential Applications

Initial reports suggested that this compound could act as a herbivore-mediating agent, potentially playing a role in plant defense mechanisms.[18] Additionally, its use as an intermediate in the synthesis of agrochemicals is a possibility.[19] However, these potential applications require further investigation and are not as well-defined as its potential in drug discovery.

Summary

This compound is a readily synthesizable organic compound with a well-defined chemical structure. This guide has provided a detailed protocol for its synthesis via the Williamson ether synthesis and outlined appropriate analytical methods for its characterization, including HPLC and spectroscopic techniques. While its specific biological activities are not yet fully elucidated, its structural similarity to known enzyme inhibitors suggests that it may possess lipase inhibitory or anti-inflammatory properties. The in vitro assay protocols provided herein offer a starting point for researchers to investigate these potential therapeutic applications. Further studies are warranted to fully explore the pharmacological profile of this compound and its potential as a lead molecule in drug discovery and development.

References

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 17. benthamscience.com [benthamscience.com]

- 18. A herbivore-induced salicylic acid carboxyl methyl transferase produces methyl salicylate in tomato to mediate defense signaling and deter pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]

Synthesis of Novel Phenoxyacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel phenoxyacetic acid derivatives. Phenoxyacetic acid and its analogues represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, anti-cancer, and antimicrobial properties. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key concepts through signaling pathway diagrams, experimental workflows, and structure-activity relationship models.

Core Synthetic Methodologies

The fundamental approach to synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid or its ester in the presence of a base.[1][2] Modifications to the substituents on the phenyl ring and derivatization of the carboxylic acid moiety have led to the development of numerous compounds with diverse biological activities.

Data Presentation: Biological Activities of Phenoxyacetic Acid Derivatives

The biological activities of representative phenoxyacetic acid derivatives are summarized in the tables below, focusing on their roles as selective COX-2 inhibitors and FFA1 receptor agonists.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | R1 | R2 | COX-1 IC50 (μM)[3] | COX-2 IC50 (μM)[3][4] | Selectivity Index (SI) (COX-1/COX-2) |

| 5a | H | H | 14.5 ± 0.2 | 0.97 ± 0.06 | 14.9 |

| 5c | H | Cl | 14.5 ± 0.2 | 0.13 ± 0.06 | 111.5 |

| 5d | Br | H | 4.07 ± 0.12 | 0.08 ± 0.01 | 50.9 |

| 5f | Br | Cl | 8.0 ± 0.15 | 0.06 ± 0.01 | 133.3 |

| 7b | - | - | 9.87 ± 0.18 | 0.07 ± 0.01 | 141.0 |

| Celecoxib | - | - | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |

| Mefenamic Acid | - | - | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 |

Data are presented as mean ± SEM.

Table 2: In Vitro FFA1 Agonistic Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Structure | EC50 (nM)[5] |

| 4a | 2-(4-((3',5'-dimethyl-[1,1'-biphenyl]-4-yl)methoxy)phenoxy)acetic acid | 128.3 |

| 4b | 2-(4-((2',6'-dimethyl-[1,1'-biphenyl]-4-yl)methoxy)phenoxy)acetic acid | 89.7 |

| 16 | 2-(4-((2',6'-dimethyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid | 43.6 |

| TAK-875 | (a known FFA1 agonist) | 30.2 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key phenoxyacetic acid derivatives.

General Procedure for the Synthesis of 2-(4-formylphenoxy)acetic Acid Derivatives[4]

-

A solution of the appropriate p-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of DMF is prepared.

-

Anhydrous potassium carbonate (5.52 g, 40 mmol) is added to the mixture.

-

The resulting suspension is stirred at room temperature for 12 hours.

-

The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the corresponding ethyl 2-(formylphenoxy)acetate.

-

The ester is subsequently hydrolyzed by stirring with a mixture of aqueous NaOH and MeOH at 20°C for 12 hours.

-

The solution is then acidified with dilute HCl to precipitate the 2-(4-formylphenoxy)acetic acid derivative.

-

The product is filtered, washed with water, and recrystallized from an appropriate solvent.

General Procedure for the Synthesis of Phenoxyacetohydrazide Derivatives[1]

-

To a solution of the corresponding phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added.

-

The reaction mixture is stirred at room temperature for 7 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with cold water and recrystallized from ethanol to yield the phenoxyacetohydrazide.

Synthesis of 2-(4-((2',6'-dimethyl-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid (Compound 16)[5]

A detailed multi-step synthesis is typically required for more complex derivatives like compound 16. A general representative scheme is as follows:

-

Synthesis of the biphenyl intermediate: This is often achieved through a Suzuki coupling reaction between a suitably substituted phenylboronic acid and a phenyl halide.

-

Introduction of the methoxy linker: The resulting biphenyl alcohol is then reacted with a protected form of p-hydroxyphenoxyacetic acid, followed by deprotection.

-

Final Product Formation: The final step involves the alkylation of the phenolic hydroxyl group with an appropriate haloacetic acid ester, followed by hydrolysis to the carboxylic acid.

Mandatory Visualizations

Signaling Pathways

// Nodes FFA [label="Free Fatty Acid\n(e.g., Phenoxyacetic\nAcid Derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; FFA1 [label="FFA1 Receptor\n(GPR40)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_ER [label="Ca2+", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Ca2_cyto [label="Increased\nIntracellular Ca2+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Insulin [label="Insulin Vesicle\nExocytosis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FFA -> FFA1 [label=" binds"]; FFA1 -> Gq [label=" activates"]; Gq -> PLC [label=" activates"]; PLC -> PIP2 [label=" cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> ER [label=" binds to\nreceptor"]; ER -> Ca2_cyto [label=" releases"]; Ca2_cyto -> Insulin [label=" promotes"]; DAG -> PKC [label=" activates"]; PKC -> Insulin [label=" potentiates"]; } caption="FFA1 Receptor Signaling Pathway"

// Nodes CellMembrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="Cyclooxygenase-2\n(COX-2)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGG2 [label="Prostaglandin G2\n(PGG2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PhenoxyaceticDerivative [label="Phenoxyacetic Acid\nDerivative (COX-2 Inhibitor)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CellMembrane -> ArachidonicAcid [dir=none]; PLA2 -> ArachidonicAcid [label=" releases"]; ArachidonicAcid -> COX2 [label=" substrate"]; COX2 -> PGG2 [label=" catalyzes"]; PGG2 -> PGH2; PGH2 -> Prostaglandins [label=" converted by\nisomerases"]; Prostaglandins -> Inflammation [label=" mediate"]; PhenoxyaceticDerivative -> COX2 [label=" inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } caption="COX-2 Inflammatory Pathway"

Experimental and Logical Workflows

// Nodes Start [label="Start: Substituted Phenol\n & Chloroacetic Acid Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Williamson Ether Synthesis\n(Base, Solvent, Heat)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Crystallization/Chromatography)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FinalProduct [label="Final Phenoxyacetic\nAcid Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> FinalProduct; } caption="General Synthetic Workflow"

// Edges Core -> R1 [style=invis]; Core -> R2 [style=invis]; Core -> Acid [style=invis];

R1 -> Activity [label=" Electron-withdrawing group\n (e.g., Br, Cl) enhances activity"]; R2 -> Activity [label=" Electron-withdrawing group\n (e.g., Cl) further enhances selectivity"]; Acid -> Activity [label=" Essential for binding\n to active site"]; } caption="Structure-Activity Relationship"

This guide serves as a foundational resource for the synthesis and evaluation of novel phenoxyacetic acid derivatives. The provided protocols and data are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Inflammatory Potential of 2-(2-acetylphenoxy)acetic acid: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed mechanism of action for 2-(2-acetylphenoxy)acetic acid as an anti-inflammatory agent. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally analogous phenoxyacetic acid derivatives strongly suggests a primary mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the biosynthesis of prostaglandins, key mediators of the inflammatory cascade. This document synthesizes the available evidence for related compounds, presenting quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual representations of the pertinent signaling pathways to serve as a foundational resource for researchers in the field.

Introduction

Phenoxyacetic acid and its derivatives represent a class of compounds with diverse biological activities, including notable anti-inflammatory properties. The therapeutic efficacy of many non-steroidal anti-inflammatory drugs (NSAIDs) is predicated on their ability to modulate the inflammatory response, a complex physiological process involving a cascade of molecular and cellular events. A crucial enzymatic family in this process is the cyclooxygenases (COX), which exist primarily in two isoforms: the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles. This guide focuses on the probable mechanism of action of this compound, postulating its role as a COX inhibitor based on the established pharmacology of its chemical congeners.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase

The principal proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins, particularly prostaglandin E2 (PGE2), are potent mediators of inflammation, pain, and fever.

The anti-inflammatory activity of numerous phenoxyacetic acid derivatives has been attributed to their ability to selectively inhibit the COX-2 isoform. This selectivity is structurally determined, with the specific substituents on the phenoxyacetic acid scaffold influencing the binding affinity to the active site of the COX enzymes. By inhibiting COX-2, these compounds effectively reduce the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating inflammatory symptoms.

The Arachidonic Acid Cascade and the Role of COX Enzymes

The inflammatory cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the COX or the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins and thromboxanes.

Quantitative Data for Phenoxyacetic Acid Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several related phenoxyacetic acid derivatives, providing a comparative context for potential efficacy and selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazoline-phenoxyacetic acid deriv. 6a | 10.96 | 0.03 | 365.4 | [1] |

| Pyrazoline-phenoxyacetic acid deriv. 6c | 5.91 | 0.03 | 196.9 | [1] |

| Hydrazone deriv. 5d | >100 | 0.09 | >1111 | [2] |

| Hydrazone deriv. 5f | 13.5 | 0.08 | 168.75 | [2] |

| Hydrazone deriv. 7b | 11.2 | 0.07 | 160 | [2] |

| Hydrazone deriv. 10c | >100 | 0.06 | >1666 | [2] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory mechanism of action of phenoxyacetic acid derivatives. These protocols can be adapted for the evaluation of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound or positive control to the designated wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit (see Protocol 4.2).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of PGE2 produced in the COX inhibition assay or in cell culture supernatants.

Objective: To quantify the amount of PGE2 in a sample.

Materials:

-

Commercially available PGE2 ELISA kit (containing PGE2-coated plate, PGE2-horseradish peroxidase (HRP) conjugate, primary antibody, wash buffer, substrate, and stop solution)

-

Samples from the COX inhibition assay or cell culture

-

Microplate reader

Procedure:

-

Bring all reagents and samples to room temperature.

-

Add standards and samples to the appropriate wells of the PGE2-coated microplate.

-

Add the primary antibody to each well.

-

Add the PGE2-HRP conjugate to each well.

-

Incubate the plate for the time specified in the kit instructions (e.g., 2 hours at room temperature). During this time, free PGE2 in the sample competes with the HRP-conjugated PGE2 for binding to the primary antibody.

-

Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of the test compound to reduce acute inflammation in an animal model.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Test compound formulated in a suitable vehicle

-

Positive control (e.g., Indomethacin or Diclofenac)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Fast the animals overnight before the experiment with free access to water.

-

Administer the test compound, positive control, or vehicle to the respective groups of animals via an appropriate route (e.g., oral gavage).

-

After a specific time (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

-

Measure the paw volume or thickness of each animal using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Analyze the data for statistical significance.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive body of research on structurally related phenoxyacetic acid derivatives provides a strong foundation for a proposed mechanism centered on the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, which is a well-established pathway for mediating anti-inflammatory effects.

The information and protocols presented in this technical guide offer a comprehensive framework for the future investigation and characterization of this compound as a potential anti-inflammatory agent. Further in vitro and in vivo studies are warranted to definitively elucidate its mechanism of action, determine its potency and selectivity, and assess its therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals embarking on the evaluation of this and other novel phenoxyacetic acid derivatives.

References

Potential Research Areas for 2-(2-acetylphenoxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of phenoxyacetic acid represent a versatile class of compounds with a broad spectrum of established biological activities.[1] This technical guide explores the potential research avenues for a specific analog, 2-(2-acetylphenoxy)acetic acid. Drawing upon the known pharmacological profiles of related structures, this document outlines promising areas of investigation, including anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential applications in agriculture as a plant growth regulator. This guide provides a framework of experimental protocols and highlights key signaling pathways that may be modulated by this compound, offering a solid foundation for future research and development.

Introduction

Phenoxyacetic acid and its derivatives are recognized for their diverse biological activities, which has led to their use in pharmaceuticals and agriculture.[1][2] The core structure is present in various drugs, including anti-inflammatory agents and antibacterial compounds.[1] The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with varied and potent biological effects. This guide focuses on this compound, a derivative with potential for novel applications.

Synthesis of this compound

A general and established method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add a base, for instance, anhydrous potassium carbonate (K2CO3, 2 equivalents), to the solution.

-

Alkylation: To this mixture, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the inorganic base. Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(2-acetylphenoxy)acetate.

-

Hydrolysis: To the crude ester, add a solution of sodium hydroxide (or another suitable base) in a mixture of water and ethanol. Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification and Isolation: After hydrolysis, cool the reaction mixture and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the this compound.

-

Purification: Collect the solid product by filtration, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Potential Research Areas and Experimental Designs

Based on the activities of structurally related phenoxyacetic acid derivatives, the following areas are proposed for investigation.

Anticancer Activity

Phenoxyacetic acid derivatives have demonstrated notable anticancer properties.[1][3] For instance, some analogs have shown significant antiproliferative activity against various cancer cell lines.[1][4] The cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions of the compound in the culture medium to achieve a range of final concentrations. Add these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.[5]

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Caption: Workflow for in vitro anticancer screening.

Anti-inflammatory Activity

Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with fewer gastrointestinal side effects.[8]

A common method to assess COX inhibition is to use a commercially available inhibitor screening assay kit, which typically measures the peroxidase activity of the COX enzyme.[9][10]

-

Reagent Preparation: Prepare the assay buffer, heme, and a solution of arachidonic acid (the substrate) as per the kit's instructions.

-

Enzyme Preparation: Reconstitute the ovine COX-1 and human recombinant COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-enzyme control, a 100% activity control (with vehicle), and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Measurement: The assay measures the peroxidase component of the COX enzyme. The appearance of an oxidized product is monitored, often colorimetrically or fluorometrically, using a plate reader at the appropriate wavelength.[9]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Caption: Potential inhibition of the COX-2 pathway.

Antimicrobial Activity

The phenoxyacetic acid scaffold is a component of several antimicrobial agents.[1] The antimicrobial potential of this compound can be determined by assessing its ability to inhibit the growth of various pathogenic bacteria and fungi.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[11]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.[11][12]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (microorganisms with no compound) and a negative control well (broth only).[12]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12] Growth can be assessed visually or by measuring the optical density at 600 nm. A growth indicator like resazurin or TTC can also be used to aid in the visualization of microbial viability.[13]

| Compound | Microorganism | MIC (µL) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 | [1] |

Plant Growth Regulation

Phenoxyacetic acids are well-known synthetic auxins that can influence various aspects of plant growth and development, including cell elongation, root formation, and fruit setting.[2][14] The auxin-like activity of this compound can be evaluated using classic plant bioassays.

-

Seed Germination: Germinate oat (Avena sativa) seeds in the dark for about 72 hours to obtain etiolated seedlings with straight coleoptiles.[15]

-

Coleoptile Sectioning: Under a dim green light, cut 5-10 mm sections from the coleoptiles, typically 2-3 mm below the apex.[16]

-

Incubation: Place the coleoptile sections in petri dishes containing a buffer solution with various concentrations of this compound. Include a negative control (buffer only) and a positive control with a known auxin like indole-3-acetic acid (IAA).

-

Measurement: Incubate the petri dishes in the dark for 24 hours. Measure the final length of the coleoptile sections using a ruler or image analysis software.

-

Data Analysis: Calculate the percentage of elongation for each concentration relative to the initial length. Plot a dose-response curve to determine the optimal concentration for promoting cell elongation and to compare its activity with that of IAA.

Caption: Simplified auxin signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents and agricultural chemicals. The outlined research areas and experimental protocols provide a comprehensive starting point for a thorough investigation of its biological activities. Future research should focus on a systematic evaluation of its efficacy and safety profiles. Structure-activity relationship (SAR) studies, involving the synthesis and testing of further analogs, could lead to the identification of compounds with enhanced potency and selectivity. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. jetir.org [jetir.org]

- 2. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 3. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. acm.or.kr [acm.or.kr]

- 14. eagri.org [eagri.org]

- 15. scribd.com [scribd.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Phenoxyacetic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of phenoxyacetic acid derivatives in medicinal chemistry, focusing on their synthesis, pharmacological activities, and structure-activity relationships. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds with a wide range of applications in medicinal chemistry. The core structure, characterized by a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a key pharmacophore in numerous therapeutic agents. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The relative ease of synthesis and the ability to readily modify the core structure have made phenoxyacetic acid derivatives attractive scaffolds for the development of novel drugs.[1]

Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acid derivatives is typically straightforward, often involving the Williamson ether synthesis. A common synthetic route involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of phenoxyacetic acid derivatives.

References

An In-depth Technical Guide to 2-(2-acetylphenoxy)acetic Acid and its Analogues for Researchers and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for the specific compound 2-(2-acetylphenoxy)acetic acid. This guide provides a comprehensive overview based on the well-documented properties and activities of its close structural analogues, primarily focusing on substituted phenoxyacetic acid derivatives.

Introduction

Phenoxyacetic acid and its derivatives represent a significant class of compounds with diverse biological activities. While this compound itself is commercially available as a chemical intermediate, its therapeutic potential remains largely unexplored in public literature.[1][2][3][4] However, its structural analogues have been extensively investigated, revealing potent anti-inflammatory, analgesic, and antipyretic properties. This technical guide consolidates the current knowledge on the synthesis, biological activities, and mechanisms of action of this compound analogues, providing a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1878-62-2 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Off-white to white solid | [2] |

| Solubility | Soluble in organic solvents, slightly soluble in water | [1][2] |

| SMILES | CC(=O)c1ccccc1OCC(=O)O | [1] |

| InChI | InChI=1S/C10H10O4/c1-7(11)8-4-2-3-5-9(8)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | [1] |

Synthesis of Phenoxyacetic Acid Analogues

The synthesis of phenoxyacetic acid derivatives generally involves the Williamson ether synthesis, where a substituted phenol is reacted with a haloacetic acid or its ester in the presence of a base.

General Synthesis of Substituted Phenoxyacetic Acids

A common method for the synthesis of phenoxyacetic acid analogues involves the reaction of a substituted phenol with ethyl chloroacetate or bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 2-(4-formylphenoxy)acetic Acids [5]

-

Esterification: A solution of the corresponding substituted 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of dimethylformamide (DMF) is treated with potassium carbonate (5.52 g, 40 mmol).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the mixture is worked up to yield the corresponding ethyl 2-(formylphenoxy)acetate.

-

Hydrolysis: The obtained ester is then subjected to hydrolysis using a mixture of aqueous sodium hydroxide and methanol at 20°C for 12 hours.

-

Acidification of the reaction mixture yields the desired 2-(formylphenoxy)acetic acid.

Biological Activities and Mechanism of Action

Analogues of this compound have demonstrated a range of biological activities, with anti-inflammatory action being the most prominent.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Many phenoxyacetic acid derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6][7][8] The anti-inflammatory effect is primarily attributed to the inhibition of COX-2, the inducible isoform of the enzyme. Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects.

Quantitative Data on COX Inhibition

Several studies have reported the in vitro inhibitory activity of phenoxyacetic acid analogues against COX-1 and COX-2. The data for some of the most potent compounds are summarized below.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

| Compound 6a | 10.96 | 0.03 | 365.4 | [6] |

| Compound 6c | 5.91 | 0.03 | 196.9 | [6] |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [5] |

Note: Compounds 6a and 6c are pyrazoline-phenoxyacetic acid derivatives.

Other Biological Activities

Besides anti-inflammatory effects, various phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties.[9] For instance, certain derivatives have shown activity against strains like Staphylococcus aureus and Escherichia coli. One source also indicates that this compound has been found to be effective against planthoppers, such as Nilaparvata lugens, and exhibits an inhibitory effect on the lipase activity of plant cells.[1]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.[5]

Protocol: [5]

-

The assay is performed according to the manufacturer's instructions (e.g., Cayman® colorimetric COX inhibitor screening assay kit).